3-(Trifluoromethoxy)picolinonitrile
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Overview
Description
3-(Trifluoromethoxy)picolinonitrile is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a picolinonitrile structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethoxy)picolinonitrile typically involves the trifluoromethoxylation of picolinonitrile. One common method includes the use of trifluoromethoxylating reagents under mild reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve scalable and operationally simple protocols for regioselective trifluoromethoxylation of functionalized pyridines and pyrimidines. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethoxy)picolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: It can undergo Suzuki–Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and boronic acids.
Major Products: The major products formed from these reactions include various substituted picolinonitriles and trifluoromethoxylated derivatives, which can be further utilized in different applications .
Scientific Research Applications
3-(Trifluoromethoxy)picolinonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors
Mechanism of Action
The mechanism of action of 3-(Trifluoromethoxy)picolinonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate various biological processes, leading to its observed effects in medicinal and biological applications .
Comparison with Similar Compounds
- 3-(Trifluoromethyl)picolinonitrile
- 3-(Trifluoromethoxy)benzonitrile
- 3-(Trifluoromethoxy)pyridine
Comparison: Compared to similar compounds, 3-(Trifluoromethoxy)picolinonitrile is unique due to its specific substitution pattern and the presence of both the trifluoromethoxy and nitrile groups. This combination imparts distinct electronic and steric properties, making it a valuable scaffold in the design of new molecules with enhanced biological activity and stability .
Properties
Molecular Formula |
C7H3F3N2O |
---|---|
Molecular Weight |
188.11 g/mol |
IUPAC Name |
3-(trifluoromethoxy)pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H3F3N2O/c8-7(9,10)13-6-2-1-3-12-5(6)4-11/h1-3H |
InChI Key |
YXOUCZRBSSPMGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)OC(F)(F)F |
Origin of Product |
United States |
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